

# Advicor vs. Other Statin-Niacin Combination Therapies: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Advicor**

Cat. No.: **B1219308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Advicor** (extended-release niacin/lovastatin) with other statin-niacin combination therapies. The focus is on presenting objective performance data from clinical trials, detailing experimental methodologies, and illustrating the underlying pharmacological pathways. This information is intended to support research, scientific understanding, and drug development efforts in the field of lipid-lowering therapies.

It is important to note that fixed-dose combination products of niacin and statins, including **Advicor** and Simcor, were withdrawn from the market in the United States in 2016. This decision by the U.S. Food and Drug Administration (FDA) was based on evidence from several large cardiovascular outcome trials which concluded that the benefits of adding niacin to statin therapy did not outweigh the risks, as the combination did not demonstrate a reduction in cardiovascular events in statin-treated patients.

## Overview of Advicor and Other Statin-Niacin Combinations

**Advicor** was a prescription medication that combined extended-release niacin and lovastatin in a single tablet.<sup>[1][2]</sup> It was indicated for the treatment of primary hypercholesterolemia and mixed dyslipidemia.<sup>[1]</sup> The therapeutic rationale for this combination was to simultaneously target different aspects of the lipid profile: lovastatin primarily lowers low-density lipoprotein

cholesterol (LDL-C), while niacin is effective at lowering triglycerides (TG) and raising high-density lipoprotein cholesterol (HDL-C).[\[3\]](#)

Another notable statin-niacin combination therapy was Simcor, which combined extended-release niacin with simvastatin.[\[4\]](#) Like **Advicor**, Simcor is no longer available on the market. Other combinations, such as niacin with atorvastatin, have also been investigated in clinical trials.[\[5\]](#)

## Comparative Efficacy Data

The following tables summarize the lipid-modifying effects of **Advicor** compared to other statin therapies, as reported in key clinical trials. A direct head-to-head trial between **Advicor** and another fixed-dose statin-niacin combination is not readily available in published literature; therefore, comparisons are drawn from studies evaluating these combinations against statin monotherapy.

Table 1: Lipid-Lowering Efficacy of Niacin ER/Lovastatin (**Advicor**) vs. Atorvastatin and Simvastatin Monotherapy (ADVOCATE Trial)[\[6\]](#)

| Treatment Group                            | Mean Percent Change from Baseline |
|--------------------------------------------|-----------------------------------|
| LDL-C                                      |                                   |
| Niacin ER/Lovastatin 1000/40 mg (12 weeks) | -42%                              |
| Atorvastatin 10 mg (8 weeks)               | -38%                              |
| Simvastatin 20 mg (12 weeks)               | -34%                              |

p < 0.001 for the comparison of LDL-C reduction between niacin ER/lovastatin and simvastatin. Niacin ER/lovastatin also showed significant improvements in triglycerides, lipoprotein(a), apolipoprotein A-1, apolipoprotein B, and HDL subfractions compared to both atorvastatin and simvastatin.[\[6\]](#)

Table 2: Lipid-Lowering Efficacy of Niacin ER/Simvastatin vs. Simvastatin Monotherapy (SEACOAST I Study)[\[7\]](#)

| Treatment Group (at 24 weeks)    | Mean Percent Change from Baseline in Non-HDL-C |
|----------------------------------|------------------------------------------------|
| Niacin ER/Simvastatin 1000/20 mg | -13.9%                                         |
| Niacin ER/Simvastatin 2000/20 mg | -22.5%                                         |
| Simvastatin 20 mg                | -7.4%                                          |

$p < 0.01$  for both niacin ER/simvastatin doses compared to simvastatin monotherapy. Significant improvements in HDL-C, triglycerides, apolipoprotein B, lipoprotein(a), and total/HDL cholesterol ratio were also observed with the combination therapy.<sup>[7]</sup>

## Comparative Safety and Tolerability

Table 3: Key Safety Findings from Comparative Trials

| Adverse Event          | ADVOCATE Trial<br>(Niacin<br>ER/Lovastatin)[6]                                                 | SEACOAST I Study<br>(Niacin<br>ER/Simvastatin)[7]                                     | AIM-HIGH Trial<br>(Niacin +<br>Simvastatin)[8]                                           |
|------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Flushing               | 6% of subjects withdrew due to flushing.                                                       | <60% experienced flushing (>90% mild to moderate); 7.5% discontinued due to flushing. | Not explicitly reported as a primary safety endpoint in the abstract.                    |
| Elevated Liver Enzymes | No significant differences among study groups in discontinuance due to elevated liver enzymes. | Safety profile consistent with individual components.                                 | Not explicitly reported as a primary safety endpoint in the abstract.                    |
| Myopathy               | No drug-induced myopathy was observed.                                                         | Safety profile consistent with individual components.                                 | Not explicitly reported as a primary safety endpoint in the abstract.                    |
| Ischemic Stroke        | Not reported as a significant finding.                                                         | Not reported as a significant finding.                                                | A small, unexplained increase in ischemic stroke rates was observed in the niacin group. |

## Experimental Protocols

### The ADVOCATE Trial (ADvicor Versus Other Cholesterol-Modulating Agents Trial Evaluation)

- Objective: To compare the efficacy of once-daily niacin extended-release (ER)/lovastatin fixed-dose combination with standard doses of atorvastatin or simvastatin.[6]
- Study Design: A 16-week, randomized clinical trial.[9]

- Patient Population: 315 subjects with elevated LDL-C ( $\geq 160$  mg/dL without coronary artery disease, or  $\geq 130$  mg/dL with coronary artery disease) and decreased HDL-C ( $< 45$  mg/dL in men and  $< 50$  mg/dL in women).[9]
- Interventions:
  - Niacin ER/lovastatin
  - Atorvastatin
  - Simvastatin[9]
- Primary Efficacy Variables: Mean percent change in LDL-C and HDL-C levels from baseline. [9]

## **The AIM-HIGH Trial (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes)**

- Objective: To determine if adding high-dose, extended-release niacin to statin therapy in patients with established cardiovascular disease would reduce the risk of cardiovascular events.[8]
- Study Design: A randomized, double-blind, placebo-controlled trial.[6] The trial was stopped early due to a lack of efficacy.[8]
- Patient Population: 3,414 patients with a history of cardiovascular disease, low HDL-C levels, and high triglyceride levels, who were already taking a statin (simvastatin).[6][8]
- Interventions:
  - Extended-release niacin (gradually increased to 2000 mg/day) + simvastatin (and ezetimibe if needed to maintain LDL-C goals).
  - Placebo + simvastatin (and ezetimibe if needed to maintain LDL-C goals).[8]

- Primary Outcome: A composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[3]

## Signaling Pathways

The lipid-lowering effects of statin-niacin combination therapies are mediated through distinct and complementary pathways.

## Statin (Lovastatin) Mechanism of Action

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway (mevalonate pathway). This inhibition leads to a decrease in intracellular cholesterol concentration, which upregulates the expression of LDL receptors on the surface of hepatocytes, thereby increasing the clearance of LDL-C from the circulation.[10][11]



[Click to download full resolution via product page](#)

Caption: Statin-mediated inhibition of the HMG-CoA reductase pathway.

## Niacin Mechanism of Action

Niacin's mechanism of action is multifaceted. A key action is the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, an enzyme crucial for triglyceride synthesis. This leads to decreased VLDL production and consequently lower LDL-C levels.[12][13] Niacin also reduces the catabolism of HDL-C, leading to increased HDL-C levels.[12]



[Click to download full resolution via product page](#)

Caption: Niacin's primary mechanisms of action on lipid metabolism.

## Conclusion

**Advicor** and other statin-niacin combination therapies were developed to provide a multi-faceted approach to managing dyslipidemia by targeting LDL-C, HDL-C, and triglycerides simultaneously. Clinical trials demonstrated their efficacy in favorably altering lipid profiles compared to statin monotherapy. However, large-scale cardiovascular outcome trials, such as AIM-HIGH, failed to show a clinical benefit in terms of reducing cardiovascular events when niacin was added to statin therapy in patients with well-controlled LDL-C.<sup>[8]</sup> This, coupled with an increased risk of certain side effects, led to the withdrawal of these combination products from the market.<sup>[4]</sup> For researchers and drug development professionals, the story of statin-niacin combinations underscores the critical importance of robust cardiovascular outcome data beyond surrogate lipid markers in the evaluation of new lipid-lowering therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ccjm.org [ccjm.org]
- 2. Niacin/Lovastatin Combination Outperforms in Lowering Cholesterol [canadapharmacyonline.com]
- 3. Relationship of lipoproteins to cardiovascular events: the AIM-HIGH Trial (Atherothrombosis Intervention in Metabolic Syndrome With Low HDL/High Triglycerides and Impact on Global Health Outcomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin/lovastatin - Wikipedia [en.wikipedia.org]
- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 6. AIM-HIGH (trial) - Wikipedia [en.wikipedia.org]
- 7. Comparison of the safety and efficacy of a combination tablet of niacin extended release and simvastatin vs simvastatin monotherapy in patients with increased non-HDL cholesterol (from the SEACOAST I study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways: HMG-CoA-reductase pathway [krebbing.blogspot.com]
- 9. Comparison of once-daily, niacin extended-release/lovastatin with standard doses of atorvastatin and simvastatin (the ADvicor Versus Other Cholesterol-Modulating Agents Trial Evaluation [ADVOCATE]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Advicor vs. Other Statin-Niacin Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219308#advicor-versus-other-statin-niacin-combination-therapies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)